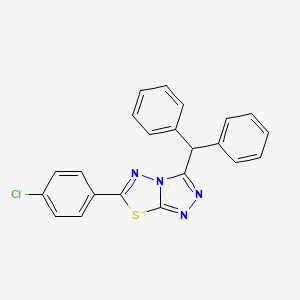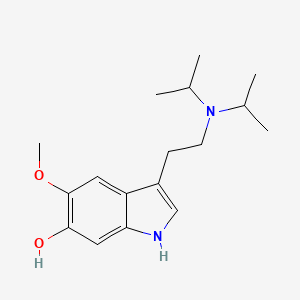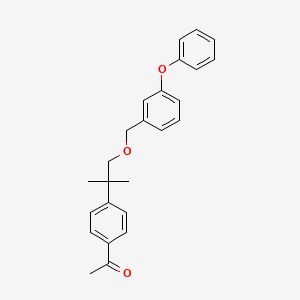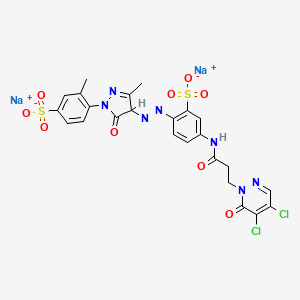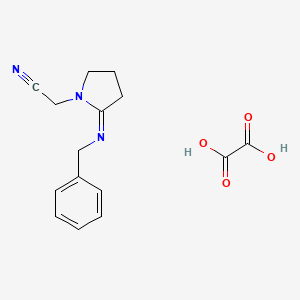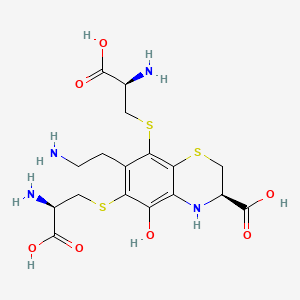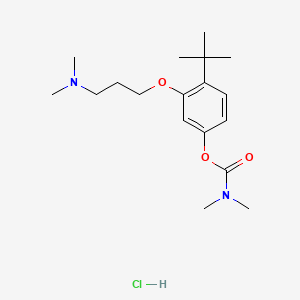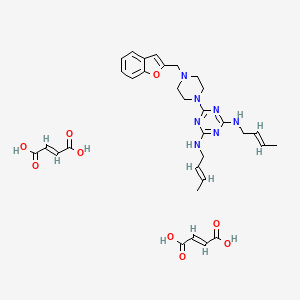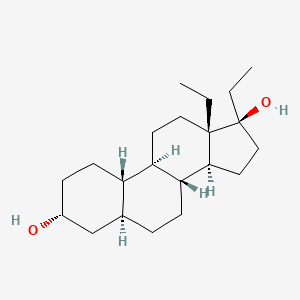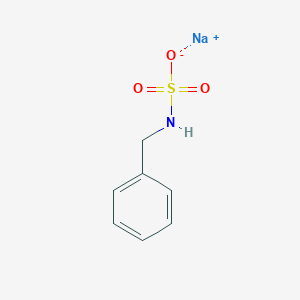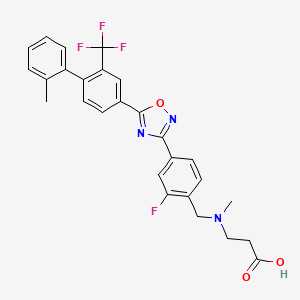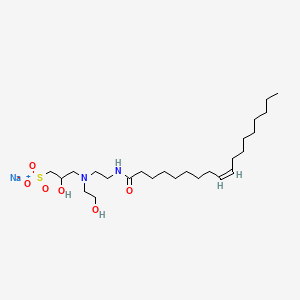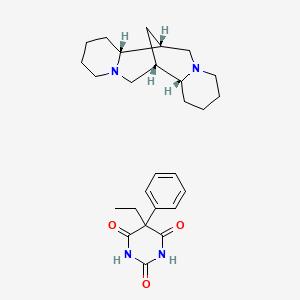
Einecs 302-124-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 302-124-3, also known as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate involves the use of isobutylaldehyde as a raw material. The process includes aldol condensation and Cannizzaro reactions, which are completed in a one-step reaction process in the presence of a catalyst. Sodium alcoholate is used as the catalyst, which helps in forming the alcohol ester-12 .
Industrial Production Methods
In industrial settings, the production of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is optimized for high yield and efficiency. The process is designed to overcome the drawbacks of traditional methods, such as the use of toxic catalysts and high energy consumption. The use of sodium alcoholate as a catalyst ensures a simple process with high single-pass yield, low energy consumption, and environmental safety .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Applications De Recherche Scientifique
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate involves its interaction with molecular targets and pathways within a system. The compound exerts its effects by forming stable complexes with target molecules, thereby influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the application and the system in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate include:
2,2,4-trimethyl-1,3-pentanediol: A precursor in the synthesis of the monoisobutyrate ester.
Isobutylaldehyde: A key raw material used in the preparation of the compound.
2,2,4-trimethyl-1,3-pentanediol diisobutyrate: Another ester derivative with similar properties.
Uniqueness
What sets 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate apart from similar compounds is its unique combination of high boiling point, low toxicity, and excellent film-forming properties. These characteristics make it particularly valuable in industrial applications, such as coatings and adhesives, where performance and safety are critical .
Propriétés
Numéro CAS |
94089-24-4 |
|---|---|
Formule moléculaire |
C27H38N4O3 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
(1R,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H26N2.C12H12N2O3/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h12-15H,1-11H2;3-7H,2H2,1H3,(H2,13,14,15,16,17)/t12-,13+,14-,15-;/m1./s1 |
Clé InChI |
PLWYIGBVGYMDOB-XKKAXVAMSA-N |
SMILES isomérique |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@@H]3CCCC4 |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


